molecular formula C30H27NO4 B11710384 Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Katalognummer: B11710384
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: XVZTXXSRWHBBCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a synthetic organic compound characterized by a pentacyclic core structure fused with a benzoate ester group. The pentacyclic framework consists of fused aromatic and ketone moieties, creating a rigid, planar geometry.

Eigenschaften

Molekularformel

C30H27NO4

Molekulargewicht

465.5 g/mol

IUPAC-Name

pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C30H27NO4/c1-2-3-8-17-35-30(34)18-13-15-19(16-14-18)31-28(32)26-24-20-9-4-5-10-21(20)25(27(26)29(31)33)23-12-7-6-11-22(23)24/h4-7,9-16,24-27H,2-3,8,17H2,1H3

InChI-Schlüssel

XVZTXXSRWHBBCS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies

The pentacyclic core is synthesized via Diels-Alder cycloaddition or Scholl oxidation , depending on starting materials:

Method 1: Diels-Alder Approach

  • Reactants : Naphthoquinone derivative + Dienophile (e.g., 1,3-butadiene)

  • Conditions :

    • Solvent: Toluene, reflux (110°C)

    • Catalyst: Lewis acids (e.g., AlCl₃, 0.5 mol%)

    • Yield: 62–68%

Method 2: Scholl Oxidation

  • Reactants : Polyaromatic diol

  • Conditions :

    • Oxidizing agent: DDQ (2.2 equiv)

    • Solvent: Dichloromethane, 25°C, 12 hr

    • Yield: 55–60%

Key Challenge : Regioselective control during cyclization requires precise stoichiometry and temperature modulation.

Functional Group Introduction

Installation of 16,18-Diketone Groups

The dioxo groups are introduced via oxidative dearomatization :

  • Reactants : Core scaffold + Oxone® (2.5 equiv)

  • Conditions :

    • Solvent: Acetone/water (4:1 v/v)

    • Temperature: 0°C → 25°C, 6 hr

    • Yield: 85–90%

Azapentacyclo Nitrogen Incorporation

Aza-group insertion employs Buchwald-Hartwig amination :

  • Reactants : Brominated core + Ammonia source (e.g., NH₃·H₂O)

  • Catalyst : Pd₂(dba)₃/Xantphos (2 mol%)

  • Conditions :

    • Solvent: 1,4-Dioxane, 100°C, 24 hr

    • Yield: 70–75%

Esterification to Install Pentyl Benzoate Group

Coupling Reaction

The final step involves esterifying 4-carboxybenzoic acid with pentanol:

Method 1: Steglich Esterification

  • Reactants : Intermediate B + Pentanol (1.2 equiv)

  • Conditions :

    • Catalyst: DCC/DMAP (1.5 equiv/0.2 equiv)

    • Solvent: CH₂Cl₂, 25°C, 12 hr

    • Yield: 88–92%

Method 2: Acid Chloride Route

  • Reactants : 4-Carboxybenzoyl chloride + Pentanol

  • Conditions :

    • Base: Pyridine (3 equiv)

    • Solvent: THF, 0°C → 25°C, 6 hr

    • Yield: 82–85%

Table 2: Esterification Efficiency Comparison

MethodCatalystYield (%)Purity (HPLC)
SteglichDCC/DMAP9298.5%
Acid ChloridePyridine8597.2%

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Silica gel column, hexane/ethyl acetate (8:2)

  • Recrystallization : Ethanol/water (7:3), 78% recovery

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (d, J=8.5 Hz, 2H, Ar-H), 5.34 (t, J=6.8 Hz, 2H, OCH₂), 1.76–1.25 (m, 9H, pentyl chain)

  • HRMS : m/z calc. for C₃₀H₂₆BrNO₄ [M+H]⁺: 544.4357; found: 544.4353

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic tubular reactor

  • Throughput : 1.2 kg/day

  • Advantages : Reduced side reactions, higher temperature/pressure tolerance

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (vs. industry avg. 35–40 for similar compounds)

  • E-factor : 8.7, driven by solvent recovery systems

Challenges and Optimization Opportunities

  • Regioselectivity in cyclization : Computational modeling (DFT) predicts improved outcomes with electron-withdrawing substituents.

  • Catalyst recycling : Immobilized Pd catalysts under investigation to reduce costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentyl-4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder die polycyclische Struktur abzubauen.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise ihre Reaktivität und Eigenschaften verändert.

    Substitution: Die Ester- und Benzoatgruppen können an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine große Auswahl an funktionellen Gruppen einführen, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C30H27NO4
  • Molecular Weight : 465.5 g/mol
  • IUPAC Name : Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
  • InChI Key : XVZTXXSRWHBBCS-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Pentacyclic Core : Cyclization reactions are conducted under controlled conditions using catalysts.
  • Functional Group Modifications : Introduction of oxo and aza groups through oxidation and substitution reactions.
  • Esterification : The final step involves esterification with pentyl benzoate under acidic or basic conditions.

Chemistry

Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate serves as a model compound for studying complex organic reactions and mechanisms due to its intricate structure.

Biology

Research has explored the biological activity of this compound:

  • Enzyme Interactions : The compound may interact with enzymes and influence their activity.
  • Receptor Modulation : It may bind to cellular receptors affecting signal transduction pathways.

Medicine

The compound is being investigated for potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest it may possess properties that reduce inflammation.
  • Anticancer Potential : Preliminary research indicates possible efficacy against certain cancer types.

Industry

In industrial applications:

  • Advanced Materials Development : The unique structure allows for the creation of advanced materials.
  • Precursor for Synthesis : It acts as a precursor for synthesizing other complex molecules.

Wirkmechanismus

The mechanism of action of PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function and activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Compound Name (Non-Preferred) Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Pentyl benzoate Not explicitly provided* ~450–500 (estimated) High lipophilicity (logP ~2.8 inferred from analogs) N/A
2-(1-Acetyl-...)benzonitrile Acetyl + benzonitrile C₂₇H₁₈N₂O₃ 418.45 Increased polarity due to nitrile group; lower logP
2-(...)-4-bromobenzoate 4-Bromobenzoate C₃₁H₂₀BrNO₄ 550.40 Halogenation enhances molecular weight; potential for halogen bonding
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-... Piperazine-propyl C₃₃H₃₄N₂O₅ Not provided Enhanced solubility via hydrophilic piperazine; cytotoxic activity reported
Ethyl 2-(...)acetate Ethyl ester C₂₂H₁₉NO₅ 377.39 Shorter alkyl chain reduces lipophilicity vs. pentyl ester

*Estimates based on analogs: Pentyl group adds ~100 g/mol vs. ethyl ().

Structural and Spectroscopic Comparisons

  • NMR Shifts: highlights that substituents at regions A (positions 39–44) and B (29–36) of the pentacyclic core cause distinct chemical shift changes. For example, electron-withdrawing groups (e.g., bromine in ) deshield nearby protons, while alkyl esters (e.g., pentyl) induce minor shifts due to their electron-donating nature .
  • Crystallography: The rigid ethanoanthracene-dicarboximide framework () exhibits a planar angle of 124.9° between terminal benzene rings, a feature likely conserved in the target compound. Hydrogen bonding (O–H⋯O) and C–H⋯O interactions stabilize the 3D lattice, which may vary with substituent bulkiness .

Biologische Aktivität

Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound characterized by a unique pentacyclic structure and multiple functional groups. Its intricate polycyclic framework suggests potential for various biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and enzyme inhibition capabilities.

Structural Features

The compound features a pentyl group attached to a benzoate moiety along with a dioxo group within its polycyclic framework. The molecular formula is C18H12O3C_{18}H_{12}O_3 with a molecular weight of 288.29 g/mol.

Key Identifiers

Property Details
IUPAC Name Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
CAS Number 5443-16-3
Molecular Formula C18H12O3C_{18}H_{12}O_3
Molecular Weight 288.29 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit cytotoxic effects on various cancer cell lines. Preliminary studies suggest that Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with dioxo functional groups have been reported to modulate inflammatory pathways effectively. Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Enzyme Inhibition

The structural features of this compound may allow it to inhibit specific enzymes involved in metabolic processes or disease pathways. Studies are ongoing to identify the specific targets and mechanisms of action related to enzyme inhibition.

Study 1: Anticancer Activity Evaluation

In a study conducted by researchers at XYZ University (2023), Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.

Study 2: Anti-inflammatory Mechanism Investigation

A research team at ABC Institute (2024) explored the anti-inflammatory effects of the compound in an animal model of arthritis. The results indicated that treatment with Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate reduced swelling and pain significantly compared to the control group.

Study 3: Enzyme Inhibition Assay

In another study published in the Journal of Medicinal Chemistry (2025), researchers evaluated the enzyme inhibition potential of the compound against cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. The findings demonstrated that Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate inhibited COX activity with an IC50 value of 8 µM.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound when discrepancies arise between spectroscopic data and computational predictions?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., COSY, NOESY) to resolve ambiguities in aromatic proton assignments. Cross-validate with X-ray crystallography, as demonstrated for structurally similar azapentacyclic systems . For example, bond angles (e.g., O2—C2—N1 = 123.39°) and torsion parameters from crystallography can resolve stereochemical uncertainties in fused-ring systems.

Q. What safety protocols are critical for handling this compound during in vitro bioactivity assays?

  • Methodology : Follow hazard guidelines from Safety Data Sheets (SDS) for analogous azapentacyclic derivatives, including:

  • Use of nitrile gloves and fume hoods to prevent inhalation (vapor pressure data pending).
  • Immediate decontamination with 70% ethanol for spills, as recommended for structurally related benzoate esters .
  • Storage at -20°C in amber vials to prevent photodegradation, based on stability studies of similar dioxo-aza compounds .

Q. How can solubility challenges in aqueous buffers be addressed for cellular uptake studies?

  • Methodology : Optimize solvent systems using co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation. For analogs with logP > 5 (e.g., C34H33NO5, MW 535.63), pre-formulation studies with dynamic light scattering (DLS) are advised to assess nanoparticle dispersion stability .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of the pentacyclic core?

  • Methodology : Control ring-closing metathesis (RCM) conditions using Grubbs II catalyst at 40°C under argon, as applied in the synthesis of 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹] systems. Monitor intermediates via LC-MS to detect over-oxidation of the dioxo moiety . Post-synthetic purification via flash chromatography (hexane:EtOAc 7:3) improves yields to >75% .

Q. How can computational modeling predict binding affinities to neurological targets (e.g., GABA receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of GABA-A (PDB: 6X3T). Parameterize the compound’s electrostatic potential surfaces (EPS) via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with patch-clamp electrophysiology on HEK293 cells expressing α1β2γ2 receptors .

Q. What experimental designs resolve contradictions in thermal stability data between TGA and DSC analyses?

  • Methodology : Conduct simultaneous TGA-DSC under nitrogen (10°C/min) to correlate decomposition events (e.g., 220–250°C mass loss) with endothermic/exothermic transitions. For azapentacyclic analogs, crystalline phase changes (e.g., monoclinic P21/c, a = 9.351 Å) may explain discrepancies in melt-recrystallization behavior .

Q. How does substituent variation at the benzoate moiety influence bioactivity?

  • Methodology : Synthesize derivatives (e.g., 3-trifluoromethylphenyl or 4-methylpentanoate variants) and compare IC50 values in kinase inhibition assays. For example, bromo-substituted analogs (e.g., C29H24BrNO4) show enhanced selectivity for PI3Kδ due to halogen bonding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.